甲萘威肟

描述

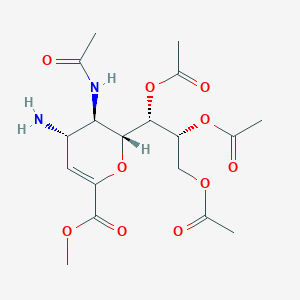

1-(methylsulfanyl)acetaldoxime is a methyl sulfide. It is functionally related to a S-methyl thioacetate.

科学研究应用

农业害虫防治

甲萘威肟是一种广泛应用于农业的广谱肟类氨基甲酸酯杀虫剂。 它能有效控制各种害虫,例如节肢动物、线虫、苍蝇和作物害虫 . 它在保护甜玉米、生菜、洋葱和西红柿等作物免受这些害虫的损害方面至关重要 .

环境毒性缓解

由于其广泛使用,甲萘威肟会导致环境毒性。 研究重点是开发氧化、焚烧、吸附和微生物降解等方法,以去除土壤和水环境中的杀虫剂残留 . 这些方法旨在减少甲萘威肟对环境的影响,并确保非目标物种的安全。

生物降解

生物降解被认为是去除农药残留的一种经济有效且环保的方法。 微生物通过分解代谢途径和遗传决定因素在甲萘威肟的降解和解毒中起着关键作用。 已分离出多种甲萘威降解细菌,包括副球菌属、假单胞菌属和芽孢杆菌属 .

毒理学研究

甲萘威肟的毒理学特性备受关注。 它对鱼类具有中等至高毒性,对水生无脊椎动物具有极高毒性。 由于其高口服毒性,也对其对鸟类和哺乳动物的毒性进行了研究 . 这些研究有助于了解与甲萘威肟相关的风险,并制定其使用的安全指南。

降解产物分析

甲萘威肟的主要降解产物包括乙腈和CO2。 分析这些产物有助于了解甲萘威肟在环境中的归宿及其降解带来的潜在风险 . 这种分析对于评估甲萘威肟对生态系统的长期影响至关重要。

先进降解技术

最近的研究探索了微波诱导等离子体射流等先进技术在甲萘威肟高效降解中的应用 . 这些技术为快速有效地分解甲萘威肟提供了新途径,有可能减少其在环境中的持久性。

作用机制

Target of Action

The primary target of Methomyl oxime is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Methomyl oxime acts by inhibiting the activity of acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of neurons . The overstimulation of the nervous system eventually leads to nerve tissue failure .

Biochemical Pathways

The action of Methomyl oxime affects the cholinergic pathway . By inhibiting acetylcholinesterase, Methomyl oxime disrupts the normal function of this pathway, leading to an overstimulation of the postsynaptic neurons . The degradation pathways of Methomyl and the fate of several metabolites have been investigated .

Pharmacokinetics

It is known that methomyl oxime is highly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The inhibition of acetylcholinesterase by Methomyl oxime leads to a buildup of acetylcholine, causing overstimulation of the nervous system. This overstimulation can result in nerve tissue failure, which can be lethal .

Action Environment

The action of Methomyl oxime can be influenced by various environmental factors. For instance, its high solubility in water suggests that it could potentially leach into groundwater . , which could affect its environmental stability and efficacy.

安全和危害

未来方向

Further in-depth studies based on molecular biology and genetics are needed to elaborate the role of microorganisms in the evolution of novel catabolic pathways and the microbial degradation of Methomyl . This will help in the removal of pesticide residues in a cost-effective and ecofriendly approach .

生化分析

Biochemical Properties

Methomyl oxime plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found that methomyl oxime can be degraded by several species of bacteria, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, Novosphingobium, and Trametes . These interactions are crucial for the degradation and detoxification of methomyl oxime in the environment .

Cellular Effects

Methomyl oxime has significant effects on various types of cells and cellular processes . It has been reported that methomyl oxime can decrease the quality of testicles, seminal vesicles, and the prostate and sperm concentration, sexual potency, and serum testosterone levels . This indicates that methomyl oxime can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of methomyl oxime involves its interactions with biomolecules at the molecular level . Methomyl oxime inhibits acetylcholinesterase activity, causing a nerve tissue failure that kills insects . This inhibition or activation of enzymes and changes in gene expression are key to understanding how methomyl oxime exerts its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methomyl oxime change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of methomyl oxime vary with different dosages in animal models . For instance, the LC50 value of methomyl for experimental rats is 20 mg L−1; however, daily feeding of male rats with 1.0 or 0.5 mg (kg·bw)−1 of methomyl produces serious reproductive toxicity .

Metabolic Pathways

Methomyl oxime is involved in several metabolic pathways . It is degraded by several species of bacteria through catabolic pathways . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of methomyl .

Transport and Distribution

Methomyl oxime is transported and distributed within cells and tissues . Due to its high water solubility, the soil has limited ability to immobilize it, resulting in pesticide residues eventually entering groundwater or surface water through rainwater scouring, surface runoff, soil migration, etc .

Subcellular Localization

As of now, there is limited information available on the subcellular localization of methomyl oxime .

属性

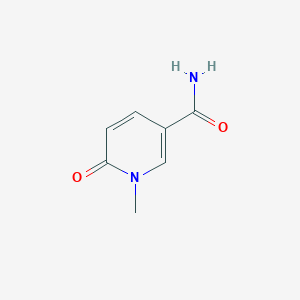

IUPAC Name |

methyl (1E)-N-hydroxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVWCPZVQACAE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029343 | |

| Record name | (E)-S-Methyl thioacetohydroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19145-16-5, 13749-94-5 | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-S-Methyl thioacetohydroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-hydroxythioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)